Nanomolar 11β-HSD1 Inhibition: A Potency Benchmark Against Lead Compounds in Metabolic Disease
This compound demonstrates potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 2.80 nM in a cellular assay [1]. This places it among the most potent inhibitors reported for this target. For context, a series of adamantyl ethanone derivatives—designed as potent 11β-HSD1 inhibitors for metabolic disease—reported IC50 values in the 50–70 nM range for their most active compounds [2]. Similarly, the well-characterized inhibitor AMG-221 has a reported IC50 of 10.1 nM [3]. The observed potency of 4-(4-hydroxybut-1-yn-1-yl)benzonitrile (2.80 nM) is therefore 18- to 25-fold higher than the adamantyl ethanone series and approximately 3.6-fold more potent than AMG-221, positioning it as a high-value scaffold for medicinal chemistry optimization.
| Evidence Dimension | Inhibitory Potency (IC50) against human 11β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 2.80 nM |
| Comparator Or Baseline | Adamantyl ethanone derivatives (52, 62, 72, 92, 103, 104): IC50 = 50-70 nM; AMG-221: IC50 = 10.1 nM |
| Quantified Difference | ~18-25× more potent than adamantyl series; ~3.6× more potent than AMG-221 |
| Conditions | Inhibition of human 11β-HSD1 expressed in HEK293 cells using cortisone substrate, 1 hr ELISA (for target compound); comparator data from primary literature using recombinant human enzyme |
Why This Matters
For researchers procuring compounds for 11β-HSD1 inhibitor programs, this scaffold offers a significant potency advantage over many lead series, potentially reducing the required concentration in cellular assays and minimizing off-target effects at lower doses.
- [1] BindingDB Entry BDBM50550252 (CHEMBL4779054). IC50: 2.80 nM for human 11beta-HSD1 in HEK293 cells. View Source
- [2] Su X, Pradaux-Caggiano F, Thomas MP, et al. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. ChemMedChem. 2010;5(7):1026-44. View Source
- [3] MedChemExpress. AMG-221 | 11β-HSD1 inhibitor. IC50 = 10.1 nM. View Source
